4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazole ring with the substituted phenyl rings using a suitable coupling reagent, such as a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, potentially leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-(4-bromo-2,5-dimethylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of fluorine.
4-(4-bromo-2,5-dimethylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
2680529-40-0 |
---|---|
Molecular Formula |
C17H14BrFN2S |
Molecular Weight |
377.3 |
Purity |
0 |
Origin of Product |
United States |
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